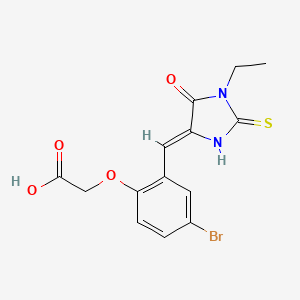

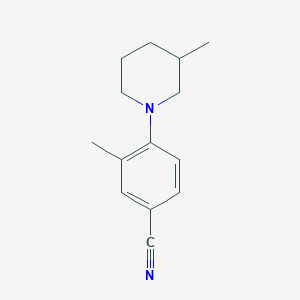

![molecular formula C17H20N2O4 B2714612 3-[2-(4-甲氧基苯基)-2-氧乙基]-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 1197563-25-9](/img/structure/B2714612.png)

3-[2-(4-甲氧基苯基)-2-氧乙基]-1,3-二氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

1. Muscarinic Receptor Affinity and Agonistic Activities

A study by Ishihara et al. (1992) synthesized and tested a series of compounds, including 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, for muscarinic receptor binding affinity. They found that this compound was a relatively M1 selective agonist and proposed its use for reversing CO2-induced impairment of passive avoidance response, although it displayed peripheral effects at low doses ({Ishihara et al., 1992}).

2. Crystal Structure Analysis

Shivachev et al. (2006) investigated the crystal structure of a related compound, 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid (1/1), finding that molecules are held together by hydrogen bonds and an N—H⋯π interaction ({Shivachev et al., 2006}).

3. Hypoglycemic Activity

Iqbal et al. (2012) synthesized spiroimidazolidine-2,4-diones and tested their hypoglycemic potential on male albino rats. They found that these compounds exhibited excellent hypoglycemic activity, with one compound reducing blood glucose level significantly compared to the standard ({Iqbal et al., 2012}).

4. Synthesis and Crystal Structures of Oxaspirocyclic Compounds

Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and analyzed their structures through X-ray crystallography, highlighting the importance of hydrogen bonds and π···π stacking interactions in their lattice structures ({Jiang & Zeng, 2016}).

5. Selective Antagonism of α1-Adrenoceptors

Goetz et al. (1995) found that BMY 7378, a derivative of the spiro[4.5]decane dione structure, selectively antagonizes the alpha 1D-adrenoceptor subtype, suggesting its potential application in related pharmacological research ({Goetz et al., 1995}).

6. Synthesis and Pharmacological Evaluation of Spirohydantoin Derivatives

Czopek et al. (2016) synthesized new spirohydantoin derivatives and evaluated their affinity towards various receptors and transporters, demonstrating their potential in pharmacological applications ({Czopek et al., 2016}).

7. Synthesis and Anticonvulsant Activity

Obniska et al. (2006) synthesized and tested N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones for anticonvulsant activity, contributing to the understanding of the structure-activity relationship in these compounds ({Obniska et al., 2006}).

作用机制

- Necroptosis is a form of programmed cell death morphologically similar to necrosis. It plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Target of Action

Mode of Action

Biochemical Pathways

属性

IUPAC Name |

3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-23-13-7-5-12(6-8-13)14(20)11-19-15(21)17(18-16(19)22)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKKTKMYGBPWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)

![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)

![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)